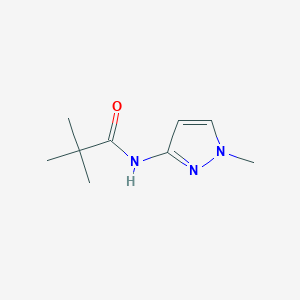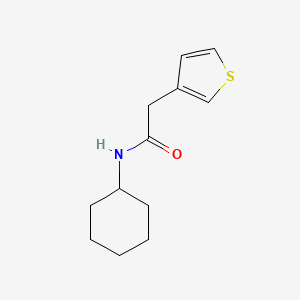
4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide, also known as 4-APPA, is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrrole derivative that has been synthesized for various purposes, including medicinal and pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide has been extensively studied for its potential applications in medicinal and pharmaceutical research. It has been shown to exhibit antitumor, antibacterial, and antifungal activities. It has also been investigated for its potential as an analgesic and anti-inflammatory agent. Additionally, 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide has been used as a building block for the synthesis of other pyrrole derivatives with potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide is not fully understood, but it is believed to involve inhibition of DNA synthesis and disruption of cell membrane integrity. It has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi.
Biochemical and Physiological Effects:
Studies have shown that 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide can affect various biochemical and physiological processes. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In addition, 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide has been shown to have analgesic and anti-inflammatory effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide in lab experiments include its relatively low cost and ease of synthesis. It can also be used as a building block for the synthesis of other pyrrole derivatives with potential therapeutic applications. However, the limitations of using 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several potential future directions for research involving 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide. One direction is to investigate its potential as an anticancer agent in combination with other drugs or therapies. Another direction is to explore its potential as an antimicrobial agent for the treatment of bacterial and fungal infections. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods for 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide and its derivatives.
Conclusion:
In conclusion, 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide is a pyrrole derivative that has gained significant attention in the field of scientific research. It has been synthesized for various purposes, including medicinal and pharmaceutical applications. Its potential applications include as an anticancer, antibacterial, and antifungal agent, as well as an analgesic and anti-inflammatory agent. However, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods and explore its potential as a building block for the synthesis of other pyrrole derivatives.
Synthesemethoden
The synthesis of 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide involves several steps, including the condensation of aniline with ethyl acetoacetate, followed by cyclization with phosphorus pentoxide. The resulting compound is then acetylated to form 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide. The purity of the compound can be improved by recrystallization and further characterization using spectroscopic techniques like NMR and IR.
Eigenschaften
IUPAC Name |
4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10(17)11-8-13(16(2)9-11)14(18)15-12-6-4-3-5-7-12/h3-9H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGHBUMQYQFQLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C(=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7474249.png)






![N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide](/img/structure/B7474317.png)
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7474318.png)